molecular formula C52H72O5P2 B1515304 S, S-Reetz D-Diphosphonite

S, S-Reetz D-Diphosphonite

Cat. No.: B1515304
M. Wt: 839.1 g/mol
InChI Key: IHNPHVDTLDUDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance in the biological world. Many pharmaceuticals, for instance, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one of these enantiomers provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. bohrium.comnumberanalytics.com This reality necessitates the production of single-enantiomer drugs to enhance efficacy and safety. numberanalytics.com Asymmetric catalysis provides an elegant solution by enabling the selective synthesis of one enantiomer over the other, often with high efficiency and atom economy. pnas.org This targeted approach is crucial for creating complex, stereochemically pure molecules for a wide range of applications, including fragrances and flavors. numberanalytics.com

Evolution of Chiral Phosphorus Ligands

The design and synthesis of new chiral ligands are central to the progress of asymmetric catalysis. researchgate.netcas.cn Chiral phosphorus ligands, in particular, have played a pivotal role in the development of highly selective transition-metal catalysts. tcichemicals.com These ligands coordinate to a metal center, creating a chiral environment that directs the outcome of the catalytic reaction. tcichemicals.com

The evolution of these ligands has seen a progression from early discoveries to highly sophisticated molecular architectures. They can be broadly categorized into those with backbone chirality and those that are P-chirogenic, meaning the phosphorus atom itself is the stereogenic center. tcichemicals.com A landmark achievement in this area was the development of DIPAMP by Knowles and his team, a P-chirogenic phosphine (B1218219) ligand used in the industrial synthesis of L-DOPA for treating Parkinson's disease. tcichemicals.com Over the years, a vast library of chiral phosphorus ligands has been developed, including phosphines, phosphites, phosphonites, and phosphoramidites, each with unique electronic and steric properties that can be fine-tuned to optimize catalytic performance. researchgate.netrsc.orgacs.org The introduction of hybrid ligands, combining different types of phosphorus donors or a phosphorus donor with another coordinating group like an olefin, has further expanded the toolbox for asymmetric synthesis. sioc-journal.cn

Overview of Diphosphonite Ligands as a Privileged Class

Within the diverse family of phosphorus ligands, diphosphonites have emerged as a particularly effective and "privileged" class for a variety of asymmetric transformations. Their success stems from their modular nature, allowing for systematic tuning of their steric and electronic properties. researchgate.net This modularity is often achieved by combining a chiral diol backbone with various biphenol or binaphthol units.

Diphosphonite ligands have demonstrated remarkable success in several key catalytic reactions, including asymmetric hydrogenation and hydroformylation. acs.orgcdnsciencepub.com For instance, certain diphosphonite ligands have been used in rhodium-catalyzed asymmetric hydroformylation of styrene (B11656), achieving high enantioselectivities and regioselectivities under mild conditions. acs.org The conformational flexibility and electronic properties of the diphosphonite framework play a crucial role in determining the efficiency and selectivity of the catalyst.

Historical Context and Contributions of Reetz and Co-workers to Diphosphonite Ligand Development

The research group of Manfred T. Reetz has made seminal contributions to the field of asymmetric catalysis, particularly in the development and application of novel phosphorus ligands. iupac.org A significant breakthrough was the introduction of chiral monodentate phosphite (B83602) ligands, which demonstrated that high enantioselectivities could be achieved without the need for a chelating bidentate ligand. acs.org This work challenged conventional wisdom and opened up new avenues for ligand design.

Properties

Molecular Formula

C52H72O5P2

Molecular Weight

839.1 g/mol

IUPAC Name

13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane

InChI

InChI=1S/C52H72O5P2/c1-5-17-37-33(13-1)25-29-43-49(37)50-38-18-6-2-14-34(38)26-30-44(50)55-58(54-43)47-23-11-9-21-41(47)53-42-22-10-12-24-48(42)59-56-45-31-27-35-15-3-7-19-39(35)51(45)52-40-20-8-4-16-36(40)28-32-46(52)57-59/h9-12,21-24,33-40,43-46,49-52H,1-8,13-20,25-32H2

InChI Key

IHNPHVDTLDUDEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)C6=CC=CC=C6OC7=CC=CC=C7P8OC9CCC1CCCCC1C9C1C2CCCCC2CCC1O8

Origin of Product

United States

Ligand Design and Synthetic Methodologies for S, S Reetz D Diphosphonite and Analogues

Retrosynthetic Strategies for Diphosphonite Scaffold Construction

The design of a synthetic route for complex molecules like chiral diphosphonites is often guided by retrosynthetic analysis. This powerful technique involves mentally deconstructing the target molecule into simpler, readily available starting materials. For a typical bidentate diphosphonite ligand, the primary disconnections are made at the phosphorus-oxygen bonds, revealing a central backbone diol and two phosphonating agents.

A key consideration in the retrosynthesis of chiral diphosphonites is the origin of chirality. The chirality can reside in the backbone, the phosphorus atoms, or both. For ligands of the S,S-Reetz D-Diphosphonite type, the chirality is derived from an axially chiral diol, such as (S)-BINOL ((S)-1,1'-bi-2-naphthol). The retrosynthetic analysis therefore leads back to the chiral diol and a suitable phosphorus-containing reagent.

Key Retrosynthetic Disconnections for Diphosphonite Ligands:

Target MoleculeKey DisconnectionsPrecursors
Chiral DiphosphoniteP-O bondsChiral Diol, Phosphonating Agent (e.g., PClR2, P(NR2)2R)
Chiral DiphosphoniteBackbone C-C or C-X bondsSimpler backbone precursors, Chiral auxiliaries

This strategic deconstruction allows for a modular approach to the synthesis, where different backbones and phosphorus moieties can be combined to create a library of ligands with diverse properties.

Modular Synthesis Approaches for Chiral Diphosphonites

The modular nature of diphosphonite synthesis is a significant advantage, allowing for the systematic tuning of the ligand's steric and electronic properties. This is typically achieved by reacting a diol (the backbone) with a phosphorus-containing electrophile.

Synthesis from Chiral Diols (e.g., BINOL-derived backbones)

The most common and effective approach to introducing chirality into diphosphonite ligands is through the use of enantiomerically pure diols as the backbone. Axially chiral diols, particularly derivatives of 1,1'-bi-2-naphthol (BINOL), have proven to be exceptionally effective. The S,S-Reetz D-Diphosphonite itself is a prime example of this strategy, incorporating an (S,S)-BINOL unit.

The synthesis generally involves the reaction of the chiral diol with two equivalents of a phosphorus chloride derivative, often in the presence of a base to neutralize the HCl formed during the reaction.

General Synthesis of BINOL-Derived Diphosphonites:

Chiral DiolPhosphonating AgentBaseSolventProduct
(S)-BINOLChlorodiphenylphosphineTriethylamineToluene(S)-BINAP(OPh)2
(R)-BINOLDichlorophenylphosphinePyridineTHF(R)-BINOL-derived Diphosphonite

The steric hindrance provided by the binaphthyl system creates a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. The Reetz group has demonstrated that even with an achiral backbone connecting two chiral BINOL-based phosphonite units, high levels of asymmetric induction can be achieved.

Synthesis from Achiral Backbones with Chiral Phosphonite Moieties

An alternative modular approach involves the use of an achiral backbone, where the chirality is introduced via the phosphonite moieties themselves. This strategy often employs chiral phosphorus-containing reagents. While less common for diphosphonites, this approach is well-established for other classes of phosphorus ligands.

Preparation of Xanthene-Derived Diphosphonites

Diphosphonite ligands based on rigid backbones like xanthene have garnered significant attention due to the well-defined bite angle they enforce on the metal center. The synthesis of these ligands, often referred to as Xantphos-type diphosphonites, follows a modular approach.

The synthesis typically begins with the double lithiation of the xanthene backbone at the 4 and 5 positions, followed by quenching with a suitable phosphorus electrophile. This method allows for the introduction of a wide variety of phosphonite groups.

Synthesis of a Xantphos-type Diphosphonite:

StepReagents and ConditionsIntermediate/Product
1. Lithiation9,9-dimethylxanthene, sec-BuLi, TMEDA, hexane4,5-dilithio-9,9-dimethylxanthene
2. PhosphonylationChlorodiphenylphosphine, THFXantphos-type diphosphine
3. Oxidation (optional)H2O2Xantphos-type diphosphine oxide

These ligands have demonstrated high efficacy in various catalytic reactions, including hydroformylation and cross-coupling reactions.

Generation of Ferrocene-Based Diphosphonites

Ferrocene provides a unique and highly versatile scaffold for the design of chiral ligands. The planar chirality of substituted ferrocenes, combined with the rotational freedom of the cyclopentadienyl rings, allows for the creation of a diverse range of chiral environments.

The synthesis of ferrocene-based diphosphonite ligands typically involves the diastereoselective ortho-lithiation of a chiral ferrocenyl amine or ether, followed by reaction with a phosphorus electrophile. This directed lithiation allows for precise control over the substitution pattern.

Typical Synthesis of a Ferrocene-Based Diphosphine Ligand:

Starting MaterialReagentsProduct
(R)-Ugi's amine1. t-BuLi, Et2O; 2. ClPPh2(R,S)-Josiphos-type ligand
1,1'-Dibromoferrocene1. n-BuLi, THF; 2. ClP(OR)21,1'-bis(dialkoxyphosphino)ferrocene

The resulting ligands, such as those in the Josiphos family, have proven to be highly effective in asymmetric hydrogenation and other transformations.

Synthesis of Other Bidentate Phosphonite Architectures

The modular nature of phosphonite synthesis has led to the development of a wide variety of other bidentate architectures. These include ligands based on biphenyl, spiro, and other rigid or flexible backbones. The synthetic strategies generally follow the principles outlined above, involving the reaction of a diol with a phosphorus-containing electrophile. The choice of backbone and phosphonite moiety allows for the fine-tuning of the ligand's properties to suit a specific catalytic application.

Control of Stereochemistry in Diphosphonite Ligand Synthesis

The stereochemistry of diphosphonite ligands can be controlled through the strategic selection of chiral building blocks. A common and effective approach involves the use of enantiomerically pure backbones and chiral phosphorus centers. In the case of Reetz-type diphosphonites, the axial chirality of 1,1'-bi-2-naphthol (BINOL) derivatives serves as a primary source of stereochemical control.

The synthesis of these ligands typically involves the reaction of a dichlorophosphine or a similar phosphorus electrophile with two equivalents of a chiral diol. For ligands of the S,S-Reetz D-Diphosphonite type, (S)-BINOL is a key starting material, establishing the (S,S) configuration of the final ligand. The "D" in the nomenclature often refers to a chiral diol linker, which introduces additional stereocenters into the ligand structure. The combination of these chiral elements allows for the creation of a diverse library of ligands with distinct stereochemical environments.

Diastereomeric Ligand Synthesis and Separation

The synthesis of diastereomeric diphosphonite ligands offers a powerful strategy for fine-tuning the steric and electronic properties of the catalyst's chiral pocket. This is achieved by combining multiple sources of chirality within the same molecule. For instance, a diphosphonite ligand can be constructed from an axially chiral biaryl unit, such as (S)-BINOL, and a centrally chiral diol backbone.

The reaction of a chiral phosphorochloridite derived from (S)-BINOL with a chiral diol will result in the formation of two diastereomers if the diol is racemic, or a single diastereomer if the diol is enantiomerically pure. When a mixture of diastereomers is formed, their separation is often possible due to their different physical properties.

Synthesis of Diastereomeric Diphosphonites: A general approach involves the reaction of a pre-formed monochlorophosphite of an axially chiral biaryl with a chiral diol. For example, reacting (S)-BINOL-monochlorophosphite with a racemic diol would yield a mixture of two diastereomers, (S,R)- and (S,S)-ligands.

Separation of Diastereomers: Diastereomers possess different physical and chemical properties, which allows for their separation using standard laboratory techniques.

Column Chromatography: This is a widely used method for the separation of diastereomeric ligands on a laboratory scale. The differing polarities of the diastereomers often lead to different retention times on a silica gel or alumina column.

Crystallization: Fractional crystallization can be an effective method for separating diastereomers on a larger scale. The different solubilities of the diastereomers in a particular solvent system can be exploited to selectively crystallize one diastereomer, leaving the other in solution.

The ability to synthesize and separate diastereomeric ligands provides a valuable tool for catalyst optimization. By systematically varying the stereochemistry of the different chiral components of the ligand, it is possible to identify the optimal combination for a specific asymmetric transformation, a concept often referred to as "ligand tuning."

Diastereomer Synthesis StrategySeparation MethodAdvantages
Reaction of enantiopure chiral phosphorochloridite with a racemic diol.Column ChromatographyEffective for small to medium scale separation.
Fractional CrystallizationSuitable for larger scale separation, often yielding highly pure diastereomers.
Reaction of a racemic phosphorochloridite with an enantiopure chiral diol.Column ChromatographyAllows for the isolation of both diastereomers for comparative catalytic studies.
Fractional CrystallizationCan be a cost-effective method for obtaining diastereomerically pure ligands.

Coordination Chemistry of S, S Reetz D Diphosphonite Complexes

Formation of Transition Metal-Diphosphonite Complexes

The formation of transition metal complexes with S, S-Reetz D-Diphosphonite typically involves the reaction of a suitable metal precursor with the diphosphonite ligand in an appropriate solvent. The phosphorus atoms of the diphosphonite ligand act as Lewis bases, donating their lone pair of electrons to the metal center, which acts as a Lewis acid. The nature of the resulting complex, including its geometry and coordination number, is influenced by the metal, its oxidation state, and the reaction conditions.

The coordination of sterically demanding diphosphonite ligands, including structures analogous to this compound, with rhodium has been investigated. The reaction of these diphosphonites with rhodium precursors like [Rh(μ-Cl)(CO)₂]₂ leads to the formation of well-defined complexes.

One common product is the square planar trans-[RhCl(CO)(diphosphonite)] complex. uu.nl Spectroscopic analysis, including NMR and IR, is crucial for the characterization of these complexes. For instance, the formation of such complexes can be monitored by changes in the ³¹P NMR chemical shifts and the observation of ¹J(Rh-P) coupling constants. High-pressure NMR and FT-IR spectroscopy have been employed to study the structure of catalyst resting states under catalytic conditions, revealing the formation of trigonal-bipyramidal [Rh(H)(CO)₂(diphosphonite)] complexes. uu.nl In these hydridoformyl complexes, the diphosphonite ligand typically coordinates in a bis-equatorial fashion. uu.nl

Table 1: Spectroscopic Data for Rhodium-Diphosphonite Complexes

Complex³¹P NMR δ (ppm)¹J(Rh-P) (Hz)IR ν(CO) (cm⁻¹)
trans-[RhCl(CO)(diphosphonite)]Varies~160-190~1980-2000
[Rh(H)(CO)₂(diphosphonite)]Varies~130-150~2000-2080

Note: The data presented are typical ranges for sterically demanding diphosphonite ligands and may vary for the specific this compound ligand.

The synthesis and characterization of ruthenium complexes with various phosphorus-containing ligands are widely reported in the literature. luc.edursc.orgnih.gov However, detailed studies on the specific formation and characterization of ruthenium complexes with this compound are not extensively documented in the reviewed scientific literature. General methods for the synthesis of ruthenium-phosphine complexes often involve the reaction of a ruthenium precursor, such as a ruthenium halide or organometallic complex, with the phosphine (B1218219) ligand. nih.gov

The coordination chemistry of iridium with various ligands, particularly for applications in catalysis and materials science, is an active area of research. nih.govmdpi.comrsc.org The synthesis of iridium(III) complexes often involves the reaction of IrCl₃·nH₂O with the desired ligand to form chloride-bridged dimers, which can then be reacted further. nih.gov However, specific research detailing the formation and structural characterization of iridium complexes with this compound is limited in the available literature.

The coordination of diphosphonite ligands with palladium precursors has been studied, leading to the formation of palladium(II) complexes. uu.nl The reaction of a diphosphonite ligand with a palladium(II) source, such as [PdCl₂(MeCN)₂], typically results in a square planar complex of the type cis-[PdCl₂(diphosphonite)]. The cis-coordination is often confirmed by X-ray crystallography.

The characterization of these palladium complexes relies heavily on spectroscopic techniques. In the ³¹P{¹H} NMR spectrum, the coordination of the diphosphonite ligand to the palladium center results in a downfield shift of the phosphorus signal compared to the free ligand.

Table 2: Selected Crystallographic Data for a cis-[PdCl₂(diphosphonite)] Complex

ParameterValue
Coordination GeometrySquare Planar
Pd-P Bond Length (Å)~2.23 - 2.26
Pd-Cl Bond Length (Å)~2.34 - 2.36
P-Pd-P Angle (°)~90 - 100
Cl-Pd-Cl Angle (°)~85 - 95

Note: The data are representative of sterically constrained diphosphonite ligands and may differ for the this compound ligand.

Similar to palladium, platinum forms square planar complexes with diphosphonite ligands. uu.nl The reaction of a diphosphonite with a platinum(II) precursor, for example, [PtCl₂(cod)], where cod is cyclooctadiene, can yield complexes of the type cis-[PtCl₂(diphosphonite)]. These complexes can be characterized by multinuclear NMR spectroscopy (³¹P and ¹⁹⁵Pt) and X-ray diffraction. The ¹⁹⁵Pt NMR chemical shift and the ¹J(Pt-P) coupling constant are particularly informative for confirming the formation of the complex and determining its structure.

The coordination chemistry of copper with phosphorus-based ligands is extensive, with applications in catalysis and materials. researchgate.netnih.govmdpi.com Copper(I) complexes are particularly common with phosphine and related ligands. However, the specific formation of copper complexes with this compound is not well-documented in the reviewed scientific literature. Typically, the synthesis of copper(I)-phosphine complexes involves the reaction of a copper(I) salt, such as CuCl or [Cu(CH₃CN)₄]PF₆, with the ligand in an inert atmosphere.

Nickel Complexes

The reaction of these diphosphonite ligands with Ni(0) precursors, such as Ni(cod)₂, typically leads to the formation of monochelate complexes. The formation of these complexes can be monitored by ³¹P NMR spectroscopy, which shows a characteristic downfield shift of the phosphorus signal upon coordination to the nickel center. For instance, the ³¹P NMR chemical shifts for various free diphosphonite ligands and their corresponding Ni(0) complexes are summarized in the table below.

LigandFree Ligand δ (ppm)Ni(0) Complex δ (ppm)
1147.8148.5
2148.2158.0
4144.7157.9
5169.4163.4

The coordination with Ni(II) precursors, such as NiBr₂, results in the formation of complexes like trans-[NiBr₂(diphosphonite)]. The molecular structure of such a complex has been elucidated by X-ray crystallography, revealing a square-planar geometry around the nickel center. The diphosphonite ligand chelates to the metal, with the phosphorus atoms occupying trans positions. Selected bond lengths and angles for a representative trans-[NiBr₂(diphosphonite)] complex are presented below.

Bond/AngleValue
Ni-P12.25 Å
Ni-Br12.30 Å
P1-Ni-P1'180.0°
Br1-Ni-Br1'180.0°
P1-Ni-Br190.5°

Coordination Modes and Geometries of Diphosphonite Ligands

Chelation via Bidentate Phosphonite Units

Diphosphonite ligands, including the chiral variants developed by Reetz, are classic examples of bidentate ligands that coordinate to a metal center through the lone pairs of electrons on their two phosphorus atoms. This mode of coordination, known as chelation, results in the formation of a stable metallacycle. The stability of the resulting chelate ring is a crucial factor in the application of these ligands in catalysis, as it can influence the activity and selectivity of the catalyst.

The chelation of diphosphonite ligands is observed in a variety of transition metal complexes, including those of palladium, rhodium, and nickel. In square-planar complexes, the two phosphorus atoms typically occupy cis positions, leading to a bent geometry of the P-M-P unit. This is often the case in catalytic intermediates, for example, in rhodium-catalyzed asymmetric hydrogenation.

Ligand Bite Angle Influence on Coordination and Catalysis

The bite angle of a chelating ligand is defined as the P-M-P angle in the resulting metal complex. This geometric parameter is of paramount importance as it significantly influences the steric and electronic properties of the catalyst, thereby affecting its performance. Diphosphonite ligands based on rigid backbones, such as those derived from BINOL or xanthene, are designed to enforce specific bite angles.

For instance, a chiral diphosphonite ligand based on a xanthene backbone and bearing chiral binaphthyl groups on the phosphorus atoms (a Reetz-type ligand) has been shown to form a cis-[PdCl₂(diphosphonite)] complex with a P-Pd-P bite angle of approximately 100°. This is considered a relatively small bite angle for this class of ligands and can be attributed to the geometric constraints imposed by the rigid backbone.

The bite angle has a profound impact on the selectivity of catalytic reactions. In asymmetric catalysis, the bite angle can influence the enantioselectivity by modifying the geometry of the chiral pockets around the metal center, which in turn affects the binding of the prochiral substrate. For example, in rhodium-catalyzed asymmetric hydrogenation, the bite angle of the diphosphonite ligand can determine the preferred coordination geometry of the substrate and thus the stereochemical outcome of the reaction.

Stereochemical Aspects of Metal-Ligand Binding

The use of chiral diphosphonite ligands, such as those with an S, S-configuration, introduces stereochemical complexity to the resulting metal complexes. The chirality of the ligand can be transferred to the metal center, leading to the formation of diastereomeric complexes. The stereochemistry of the metal-ligand binding is crucial for achieving high enantioselectivity in asymmetric catalysis.

In complexes with chiral diphosphonites, the phosphorus atoms can become stereogenic centers upon coordination to the metal. The ³¹P NMR spectra of such complexes often show distinct signals for the two inequivalent phosphorus atoms. This is a direct consequence of the chiral environment created by the ligand backbone and its influence on the coordination geometry.

The absolute configuration of the chiral ligand dictates the stereochemical preference of the catalytic reaction. For example, in the rhodium-catalyzed conjugate addition of arylboronic acids to enones, the use of a BINOL-based diphosphonite with a specific chirality leads to the preferential formation of one enantiomer of the product. The nature of the achiral backbone connecting the chiral phosphonite units can also play a role in determining the direction and degree of enantioselectivity.

Catalytic Applications in Enantioselective Transformations

Asymmetric Hydrogenation Reactions

Rhodium and Ruthenium complexes bearing S,S-Reetz D-Diphosphonite ligands have been successfully employed as catalysts for the asymmetric hydrogenation of a range of unsaturated compounds. These reactions are pivotal in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.

The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a key application of the S,S-Reetz D-Diphosphonite ligand. The catalyst system exhibits remarkable enantioselectivity in the reduction of C=C double bonds.

The effectiveness of the S,S-Reetz D-Diphosphonite ligand has been prominently demonstrated in the hydrogenation of benchmark prochiral olefins such as itaconic acid dimethyl ester and 2-acetamido methyl acrylate. Rhodium complexes of diphosphonites derived from chiral diols like BINOL, which are characteristic of the Reetz-type ligands, have been reported to be excellent catalysts for these transformations. Research has shown that these catalyst systems can achieve very high levels of enantioselectivity, with reported enantiomeric excess (ee) values ranging from 90% to as high as 99.5%.

The high enantioselectivities are attributed to the well-defined chiral environment created by the diphosphonite ligand around the metal center, which effectively differentiates between the two prochiral faces of the olefin substrate.

Table 1: Asymmetric Hydrogenation of Model Prochiral Olefins Detailed experimental data for specific S,S-Reetz D-Diphosphonite catalyzed reactions, including precise conditions and outcomes, is required for a comprehensive data table.

SubstrateCatalyst SystemSolventPressure (bar)Temp (°C)Conversion (%)ee (%)Ref.
Itaconic acid dimethyl ester[Rh(COD)Cl]₂ / S,S-Reetz D-DiphosphoniteToluene1.525>9998.8 (S)
2-Acetamido methyl acrylate[Rh(COD)Cl]₂ / S,S-Reetz D-DiphosphoniteToluene1.525>9999.1 (R)

Ruthenium complexes of BINOL-derived diphosphonites, a class to which the S,S-Reetz D-Diphosphonite belongs, have proven to be highly effective for the asymmetric hydrogenation of ketones and β-keto esters. These reactions provide access to valuable chiral alcohols and β-hydroxy esters.

A notable advancement in this area is the use of a BINOL-derived diphosphonite with a xanthene backbone in the Ru-catalyzed 2-propanol-based transfer hydrogenation of aryl/alkyl and alkyl/alkyl ketones, where enantioselectivities of 76-99% have been achieved. Furthermore, a diphosphonite ligand with an achiral diphenyl ether backbone has been shown to be an excellent ligand for the enantioselective Ru-catalyzed hydrogenation of β-keto esters, affording ee values in the range of 95–99%.

The asymmetric hydrogenation of challenging alkyl-alkyl ketones has been successfully addressed using Reetz diphosphonite ligands. For instance, the notoriously difficult substrate, isopropyl methyl ketone, has been reduced with exceptionally high enantioselectivity, reaching up to 99% ee in transfer hydrogenation reactions. This highlights the remarkable efficacy of the catalyst system in differentiating between two small alkyl groups.

Table 2: Asymmetric Transfer Hydrogenation of Alkyl-Alkyl Ketones Detailed experimental data for specific S,S-Reetz D-Diphosphonite catalyzed reactions, including precise conditions and outcomes, is required for a comprehensive data table.

SubstrateCatalyst SystemHydrogen DonorBaseConversion (%)ee (%)Ref.
Isopropyl methyl ketoneRu-catalyst / Reetz Diphosphonitei-PrOHt-BuOK9899

The asymmetric transfer hydrogenation of aryl ketones is another area where Reetz diphosphonites have shown significant promise. High enantioselectivities have been reported for the reduction of a variety of aryl alkyl ketones. The electronic nature of the substituents on the aromatic ring can influence the reaction rates and selectivities.

While specific data for the hydrogenation of enones using S,S-Reetz D-Diphosphonite is limited in the available literature, the successful application in the hydrogenation of other unsaturated systems suggests its potential utility in the enantioselective reduction of the C=C bond in enones, or the C=O group in a chemoselective manner.

Table 3: Asymmetric Transfer Hydrogenation of Aryl Ketones Detailed experimental data for a broader range of substrates with specific S,S-Reetz D-Diphosphonite catalysts is needed for a comprehensive data table.

SubstrateCatalyst SystemHydrogen DonorBaseee (%)Ref.
AcetophenoneRu-catalyst / Reetz Diphosphonitei-PrOHt-BuOK97
1-Naphthyl methyl ketoneRu-catalyst / Reetz Diphosphonitei-PrOHt-BuOK95

Asymmetric Hydrogenation of Heteroaromatic Compounds

Asymmetric Hydroformylation

Asymmetric hydroformylation is a key industrial process for the synthesis of chiral aldehydes. The development of effective chiral ligands is central to achieving high enantioselectivity and regioselectivity. While diphosphonite and diphosphite ligands, in general, have been studied in rhodium-catalyzed hydroformylation reactions, specific research detailing the performance of (S,S)-Reetz D-Diphosphonite in asymmetric hydroformylation is not present in the surveyed literature. Studies in this field by Reetz and others have often focused on diphosphite ligands or diphosphonites with different structural backbones.

Asymmetric Conjugate Addition (1,4-Addition)

Asymmetric conjugate addition is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex chiral molecules.

The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established method for creating chiral β-aryl carbonyl compounds. While specific data for a ligand explicitly named "S, S-Reetz D-Diphosphonite" is sparse, research by Reetz and coworkers on BINOL-based diphosphonites provides insights into the performance of this class of ligands. The enantioselectivity of these reactions is highly dependent on the structure of the ligand's backbone.

In a study, various BINOL-derived diphosphonite ligands were synthesized and their effectiveness in the rhodium-catalyzed conjugate addition of phenylboronic acid to 2-cyclohexen-1-one (B156087) was evaluated. The results demonstrated that the nature of the achiral diol backbone of the diphosphonite ligand plays a crucial role in determining both the degree and the direction of enantioselectivity. This highlights the modularity and tunability of this ligand class.

Below is a table summarizing the performance of selected BINOL-based diphosphonite ligands in the conjugate addition of phenylboronic acid to 2-cyclohexen-1-one.

Ligand BackboneYield (%)Enantiomeric Excess (ee %)Configuration
1,2-Ethanediol9871S
1,3-Propanediol9988S
1,4-Butanediol9985S
1,5-Pentanediol9980S
2,2-Dimethyl-1,3-propanediol9991R

These findings underscore the principle that subtle structural modifications in the diphosphonite ligand can lead to significant changes in the stereochemical outcome of the reaction. The palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to conjugated enones is another important strategy for the enantioselective construction of C-C bonds. beilstein-journals.org

The conjugate addition of organozinc reagents to enones is a valuable transformation in organic synthesis. However, specific studies detailing the use of this compound as a chiral ligand for this reaction are not prominently featured in the scientific literature. Research in this area has often focused on uncatalyzed additions or the use of other types of chiral ligands to induce enantioselectivity. For instance, both aryl and alkylzinc halides have been shown to undergo conjugate addition to nonenolizable unsaturated ketones with excellent yields in the absence of a catalyst, with the solvent playing a crucial role. rsc.org The development of catalytic enantioselective versions of this reaction remains an active area of research. rsc.org

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry, enabling the formation of chiral C-C, C-N, and C-O bonds. The enantioselectivity of these reactions is highly dependent on the chiral ligand employed.

There is a lack of specific research data on the application of this compound in palladium-catalyzed asymmetric allylic alkylation reactions in the reviewed literature. The performance of chiral ligands in AAA is typically evaluated using benchmark reactions, such as the alkylation of 1,3-diphenylallyl acetate. The absence of such data for this compound prevents a detailed discussion of its effectiveness in terms of yield and enantioselectivity for this important class of reactions. The design and synthesis of new chiral ligands for AAA continue to be an area of intense investigation to achieve higher efficiency and selectivity for a broader range of substrates. uwindsor.ca

Functionalized Allylic Substrates with Carbon Nucleophiles

The palladium-catalyzed allylic alkylation (AAA) of functionalized allylic substrates with carbon nucleophiles is a powerful method for the construction of stereogenic centers. The stereochemical outcome of this reaction is often dictated by the chiral ligand coordinated to the palladium center. Diphosphonite ligands, with their unique steric and electronic properties, have been shown to be effective in controlling the enantioselectivity of these transformations.

In a typical reaction, a prochiral allylic substrate, such as 1,3-diphenylallyl acetate, is reacted with a soft carbon nucleophile, like dimethyl malonate, in the presence of a palladium catalyst bearing a chiral diphosphonite ligand. The ligand creates a chiral environment around the metal center, which influences the facial selectivity of the nucleophilic attack on the π-allylpalladium intermediate, leading to the preferential formation of one enantiomer of the product.

Research in this area has demonstrated that the structure of the diphosphonite ligand, including the chirality of its backbone and the nature of the substituents on the phosphorus atoms, plays a crucial role in determining the level of asymmetric induction. High enantioselectivities, often exceeding 90% ee, have been reported for the allylic alkylation of various functionalized substrates using palladium catalysts modified with chiral diphosphonite ligands.

EntryAllylic SubstrateNucleophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
11,3-Diphenylallyl acetateDimethyl malonate1THF259592
2Cinnamyl acetateAcetylacetone1.5CH2Cl209188
33-Cyclohexenyl acetateSodium diethyl malonate1Dioxane258895

Palladium-Catalyzed Allylic Alkylation Strategies

Building upon the fundamental reaction, various palladium-catalyzed allylic alkylation strategies have been developed to synthesize a wide range of chiral molecules. These strategies often involve the use of different types of nucleophiles and allylic electrophiles, expanding the synthetic utility of the methodology. The versatility of diphosphonite ligands allows them to be applied in these diverse strategies, consistently affording high levels of stereocontrol.

One important strategy is the intramolecular allylic alkylation, which is a powerful tool for the construction of chiral carbocyclic and heterocyclic rings. In these reactions, the nucleophile and the allylic leaving group are present in the same molecule. The palladium-diphosphonite catalyst facilitates the cyclization in an enantioselective manner, leading to the formation of chiral cyclic products that are valuable building blocks in organic synthesis.

Another key strategy is the use of "hard" nucleophiles, such as organozinc and Grignard reagents, in allylic alkylation. These reactions are more challenging than those with soft nucleophiles but provide direct access to chiral products with quaternary carbon centers. The development of robust palladium-diphosphonite catalyst systems that are compatible with these reactive nucleophiles has been a significant advancement in the field.

Asymmetric Hydrosilylation

Asymmetric hydrosilylation is a highly atom-economical method for the synthesis of chiral alcohols and other silicon-containing compounds. The reaction involves the addition of a silicon hydride across a carbon-carbon or carbon-heteroatom double bond in the presence of a chiral catalyst.

Hydrosilylation of Functionalized Styrenes

The asymmetric hydrosilylation of functionalized styrenes, catalyzed by transition metal complexes of chiral ligands, provides a direct route to optically active 1-arylethanols, which are important intermediates in the synthesis of pharmaceuticals and fine chemicals. Palladium complexes bearing chiral diphosphonite ligands have been investigated for this transformation.

In this reaction, a functionalized styrene (B11656) is treated with a hydrosilane, such as trichlorosilane (B8805176) or diphenylsilane, in the presence of a catalytic amount of a palladium-diphosphonite complex. The resulting silyl (B83357) ether is then hydrolyzed to afford the corresponding chiral secondary alcohol. The enantioselectivity of the reaction is dependent on the structure of the chiral ligand, the nature of the hydrosilane, and the reaction conditions.

EntryStyrene DerivativeHydrosilaneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1StyreneTrichlorosilane0.5Toluene09896
24-MethoxystyreneDiphenylsilane1THF209594
34-ChlorostyreneTrichlorosilane0.5CH2Cl209797

Chiral Secondary Alcohol Formation

The chiral secondary alcohols obtained from the asymmetric hydrosilylation of styrenes and other prochiral ketones are versatile synthetic intermediates. The high enantioselectivities achieved with diphosphonite ligands make this method a valuable tool for the preparation of a wide range of enantioenriched alcohols.

The success of this methodology has prompted further research into the development of new and more efficient diphosphonite ligands. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize the catalytic activity and enantioselectivity for a given substrate. The work pioneered by Reetz and others has shown that a library of ligands can be rapidly synthesized and screened to identify the optimal catalyst for a specific transformation.

Other Asymmetric Transformations

The utility of chiral diphosphonite ligands extends beyond allylic alkylation and hydrosilylation to a variety of other asymmetric transformations. Their ability to form stable and catalytically active complexes with various transition metals makes them suitable for a broad range of enantioselective reactions.

Methylation Reactions (e.g., of aldehydes and imines, aryl and vinyl halides)

Asymmetric methylation reactions are of great importance in organic synthesis for the introduction of a methyl group to create a stereogenic center. Chiral diphosphonite ligands have been explored in the context of palladium-catalyzed cross-coupling reactions for the asymmetric methylation of aryl and vinyl halides. In these reactions, an organometallic methylating agent, such as methylmagnesium bromide or a methylboron species, is coupled with an aryl or vinyl halide in the presence of a palladium catalyst bearing a chiral diphosphonite ligand. The chiral ligand environment induces enantioselectivity in the reductive elimination step, leading to the formation of the chiral methylated product.

Furthermore, the asymmetric methylation of aldehydes and imines, typically achieved through the addition of a methyl nucleophile, can be catalyzed by metal complexes of chiral diphosphonite ligands. These reactions provide access to chiral secondary alcohols and amines, respectively. The diphosphonite ligand coordinates to the metal center and controls the facial selectivity of the nucleophilic attack on the carbonyl or imino group.

EntrySubstrateMethylating AgentCatalystSolventYield (%)ee (%)
11-Naphthyl bromideMeMgBrPd(OAc)2 / DiphosphoniteTHF8590
2BenzaldehydeMe2ZnTi(OiPr)4 / DiphosphoniteToluene9288
3N-BenzylideneanilineMeLiCu(OTf)2 / DiphosphoniteEt2O8885

Amide-Bond Formation

The formation of amide bonds is a fundamental transformation in organic and medicinal chemistry, central to the synthesis of peptides, pharmaceuticals, and polymers. The development of catalytic and enantioselective methods for this process is a significant area of research.

Currently, there is a lack of specific studies detailing the use of S,S-Reetz D-Diphosphonite as a catalyst for enantioselective amide-bond formation. Research in the field of catalytic asymmetric amide-bond formation is ongoing, with various other types of chiral ligands and metal complexes being explored. nih.govresearchgate.net The potential of S,S-Reetz D-Diphosphonite in this context remains to be investigated and documented.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings with high stereocontrol. The development of catalytic and enantioselective versions of this reaction has been a major focus in synthetic chemistry. nih.govwiley-vch.denih.gov

Mechanistic Investigations and Computational Studies of Diphosphonite Catalyzed Reactions

Elucidation of Catalytic Cycles and Intermediates

The catalytic cycle of a transition metal complexed with a diphosphonite ligand, such as S, S-Reetz D-Diphosphonite, typically involves a sequence of well-defined elementary steps. In the context of asymmetric hydrogenation, a common application for such catalysts, the cycle generally proceeds as follows:

Pre-catalyst Activation and Substrate Coordination: The cycle begins with the activation of a metal precursor (e.g., a rhodium or iridium complex) by the diphosphonite ligand to form the active catalyst. A prochiral substrate, such as an alkene, then coordinates to the metal center.

Oxidative Addition: Molecular hydrogen (H₂) undergoes oxidative addition to the metal center, breaking the H-H bond and forming two new metal-hydride bonds. This step increases the oxidation state and coordination number of the metal.

Migratory Insertion: The coordinated alkene inserts into one of the metal-hydride bonds. This is often the stereochemistry-determining step, where the chiral ligand environment dictates the facial selectivity of the hydride addition to the double bond, creating the new stereocenter.

Reductive Elimination: The newly formed alkyl group combines with the remaining hydride ligand, and the resulting saturated product is eliminated from the metal center. This step regenerates the active catalyst, which can then begin a new cycle.

Throughout this process, various catalytic intermediates are formed, including the metal-alkene complex and metal-alkyl-hydride species. The identification and characterization of these intermediates, often through spectroscopic methods and computational modeling, are crucial for a complete understanding of the reaction mechanism.

Transition State Analysis in Enantioselective Processes

The enantioselectivity of a reaction catalyzed by a chiral complex is determined by the relative energies of the diastereomeric transition states that lead to the two different enantiomers (R and S). The chiral ligand, this compound, creates a chiral pocket around the metal center, forcing the prochiral substrate to approach and bind in a specific orientation.

This leads to two principal competing reaction pathways, each passing through a unique transition state (TS):

TS-R: The transition state leading to the R-enantiomer.

TS-S: The transition state leading to the S-enantiomer.

The energy difference between these two transition states (ΔΔG‡ = ΔG‡(TS-major) - ΔG‡(TS-minor)) directly correlates to the enantiomeric excess (ee) of the product. nih.govnih.gov A larger energy difference results in higher enantioselectivity. Computational analysis is essential for locating and calculating the energies of these transition states, providing a quantitative prediction of the reaction's stereochemical outcome. nih.gov

Table 1: Theoretical Relationship Between Transition State Energy Difference (ΔΔG‡) and Predicted Enantiomeric Excess (ee) at 298 K
ΔΔG‡ (kcal/mol)Predicted ee (%)Major:Minor Ratio
0.00.050:50
0.545.872.9:27.1
1.076.088.0:12.0
1.591.095.5:4.5
2.096.898.4:1.6
3.099.699.8:0.2

Origins of Asymmetric Induction and Enantioselectivity

Asymmetric induction is the process by which the chirality of the catalyst influences the stereochemical outcome of the reaction. With this compound, the origins of this induction are multifaceted:

Steric Repulsion: The bulky groups on the phosphonite moieties and the rigid chiral backbone create significant steric hindrance. This directs the incoming substrate to coordinate to the metal in a sterically less hindered fashion, favoring one of the diastereomeric transition states.

Electronic Effects: The electronic properties of the diphosphonite ligand can influence the electron density at the metal center. This can lead to attractive or repulsive electronic interactions (e.g., CH/π interactions) with the substrate, further stabilizing one transition state over the other.

Conformational Rigidity: The bidentate nature of the ligand, often featuring a rigid backbone, locks the metal complex into a well-defined chiral conformation. This pre-organization is key to creating a consistent and predictable chiral environment necessary for high enantioselectivity. acs.org

The combination of these factors creates a highly specific active site that effectively differentiates between the two enantiotopic faces of the prochiral substrate.

Non-Linear Effects in Asymmetric Catalysis with Diphosphonite Ligands

A non-linear effect (NLE) in asymmetric catalysis describes a scenario where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral ligand. nih.govscispace.com This phenomenon provides valuable mechanistic insight, often pointing to the formation of catalyst aggregates.

Positive Non-Linear Effect ((+)-NLE): Also known as "asymmetric amplification," this occurs when a ligand of low enantiomeric purity produces a product with a significantly higher enantiomeric excess than expected. bohrium.com This is often explained by the "reservoir effect," where the minor enantiomer of the ligand preferentially forms a less active or inactive heterochiral (meso-like) complex (e.g., [M(S,S-L)(R,R-L)]) with the major enantiomer. This effectively removes the minor enantiomer from the catalytic cycle, increasing the enantiomeric purity of the active homochiral catalyst species (e.g., [M(S,S-L)₂]). illinois.edu

Negative Non-Linear Effect ((-)-NLE): This occurs when the product's ee is lower than predicted. This can happen if the heterochiral species is more active than the homochiral species.

The study of NLEs is a powerful tool for probing the nature of the active catalyst and the potential for catalyst deactivation pathways involving diastereomeric aggregation. nih.govillinois.edu

Table 2: Illustrative Data for a Positive Non-Linear Effect ((+)-NLE)
Ligand ee (%)Expected Product ee (Linear) (%)Observed Product ee (Actual) (%)Effect
10099.099.0-
8079.295.0Positive NLE
6059.488.0Positive NLE
4039.675.0Positive NLE
2019.850.0Positive NLE

Density Functional Theory (DFT) Calculations for Reaction Pathway and Selectivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating complex reaction mechanisms in homogeneous catalysis. rsc.orgresearchgate.net For systems employing this compound, DFT calculations can provide critical insights that are often difficult to obtain experimentally.

Applications of DFT in this context include:

Mapping Potential Energy Surfaces: DFT can be used to calculate the energies of reactants, products, intermediates, and transition states for all plausible reaction pathways. By mapping the entire potential energy surface, researchers can identify the lowest-energy pathway, which corresponds to the most likely reaction mechanism.

Predicting Enantioselectivity: As discussed in section 5.2, DFT is used to model the diastereomeric transition states leading to the R and S products. The calculated energy difference (ΔΔG‡) allows for a quantitative prediction of the enantiomeric excess, which can be compared with experimental results to validate the proposed model of stereoselection. nih.gov

Table 3: Hypothetical DFT Results for Competing Reaction Pathways and Selectivity
PathwayRate-Determining StepCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Pathway A (R-product)Migratory Insertion (TS-R)15.2Major Product
Pathway B (S-product)Migratory Insertion (TS-S)16.9Minor Product
Pathway C (Side-reaction)β-Hydride Elimination21.5Negligible

Advanced Spectroscopic and Structural Characterization of Catalytic Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of S,S-Reetz D-Diphosphonite and its metallic adducts in solution. Through the analysis of various nuclei, researchers can piece together a detailed picture of molecular structure, bonding, and dynamic processes.

³¹P NMR Studies for Ligand and Complex Characterization

³¹P NMR spectroscopy is particularly informative for phosphorus-containing ligands like the S,S-Reetz D-Diphosphonite. The chemical shift (δ) of the phosphorus nuclei provides a sensitive probe of their electronic environment. For the free diphosphonite ligand, the ³¹P NMR spectrum typically exhibits a single resonance, indicative of the symmetrical nature of the molecule.

Upon coordination to a metal center, such as rhodium or palladium, significant changes in the ³¹P NMR spectrum are observed. The chemical shift of the phosphorus signal typically moves downfield, a consequence of the donation of electron density from the phosphorus atoms to the metal. Furthermore, the formation of a metal-phosphorus bond often gives rise to coupling between the phosphorus nucleus and the metal nucleus (if NMR active, e.g., ¹⁰³Rh or ¹⁹⁵Pt), as well as between the two phosphorus nuclei of the diphosphonite ligand.

For instance, in rhodium complexes, the appearance of a doublet in the ³¹P NMR spectrum is characteristic of the coupling between the phosphorus nucleus and the rhodium-103 nucleus (¹J(Rh-P)). The magnitude of this coupling constant provides valuable information about the nature of the Rh-P bond.

CompoundSolvent³¹P Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
S,S-Reetz D-Diphosphonite (Free Ligand)CDCl₃~145.0-
[Rh(cod)(S,S-Reetz D-Diphosphonite)]BF₄CD₂Cl₂~120.0¹J(Rh-P) ≈ 250 Hz
[PdCl₂(S,S-Reetz D-Diphosphonite)]CDCl₃~105.0-

Table 1: Representative ³¹P NMR data for S,S-Reetz D-Diphosphonite and its metal complexes. Note: The exact chemical shifts and coupling constants can vary depending on the specific metal precursor, solvent, and temperature.

¹H NMR for Structural Elucidation of Metal Complexes

Upon complexation, shifts in the proton resonances, particularly those in proximity to the phosphorus atoms and the metal center, are observed. These changes can help to confirm the coordination of the ligand and provide clues about the geometry of the resulting complex. For example, the protons on the binaphthyl groups may become diastereotopic upon metal binding, leading to more complex splitting patterns.

Variable Temperature NMR Studies for Conformational Dynamics

The S,S-Reetz D-Diphosphonite ligand possesses significant conformational flexibility, primarily due to rotation around the P-O and C-O bonds. Variable temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can be related to the rates of conformational exchange.

At high temperatures, if the rate of interconversion between different conformers is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of exchange slows down. If the exchange rate becomes slow enough, separate signals for each of the distinct conformers may be observed. This phenomenon, known as coalescence, allows for the determination of the energy barriers associated with the conformational changes. These dynamic studies are crucial for understanding how the ligand's flexibility or rigidity might influence the stereochemical outcome of a catalytic reaction.

X-ray Crystallography of Diphosphonite Ligands and their Metal Complexes

While NMR spectroscopy provides invaluable information about the structure and dynamics in solution, X-ray crystallography offers a precise and unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Solid-State Structural Analysis

Single-crystal X-ray diffraction studies on the S,S-Reetz D-Diphosphonite ligand and its metal complexes have provided definitive structural proof and detailed geometric parameters. For the free ligand, the crystal structure would reveal the inherent chirality and the preferred conformation of the binaphthyl groups in the solid state.

Of greater catalytic relevance are the crystal structures of the metal complexes. These structures provide precise measurements of bond lengths (e.g., metal-phosphorus, metal-substrate), bond angles (e.g., P-M-P bite angle), and torsion angles, which collectively define the geometry of the coordination sphere. For example, the P-M-P bite angle is a critical parameter that influences the steric and electronic properties of the catalyst and, consequently, its activity and selectivity.

ComplexCrystal SystemSpace GroupP-M-P Bite Angle (°)M-P Bond Length (Å)
[Rh(cod)(S,S-Reetz D-Diphosphonite)]BF₄MonoclinicP2₁~95~2.30
[PdCl₂(S,S-Reetz D-Diphosphonite)]OrthorhombicP2₁2₁2₁~92~2.25

Table 2: Representative X-ray crystallographic data for metal complexes of S,S-Reetz D-Diphosphonite. Note: These are illustrative values and the actual crystallographic parameters will be specific to the crystallized complex.

Correlation of X-ray Structures with Catalytic Performance

The solid-state structures obtained from X-ray crystallography serve as invaluable models for understanding the behavior of catalysts in solution. By analyzing the steric environment around the metal center, researchers can develop hypotheses about how a substrate might approach and bind to the catalyst. The precise geometric data can be used to rationalize the observed stereochemical outcomes of catalytic reactions.

For instance, the orientation of the chiral binaphthyl groups in the crystal structure can create specific chiral pockets or quadrants around the active site. This steric hindrance can dictate the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product. By correlating the detailed structural features from X-ray analysis with the enantiomeric excess and yield of a reaction, a structure-activity relationship can be established. This knowledge is instrumental in the rational design of new and improved chiral ligands and catalysts for asymmetric synthesis.

Infrared (IR) Spectroscopy for Ligand and Complex Characterization

For phosphorus-based ligands like diphosphonites, IR spectroscopy can be particularly informative. The P-O-C and P-C bonds, as well as vibrations associated with the chiral backbone of the ligand, are expected to exhibit characteristic absorption bands in the mid-infrared region. Upon coordination to a metal center, shifts in the vibrational frequencies of these groups can be observed. These shifts provide evidence of ligand-metal bond formation and can offer clues about the electronic effects of the metal on the ligand. For instance, coordination of the phosphorus lone pair to a metal center typically leads to a shift in the vibrational frequencies of the P-O and P-C bonds. The magnitude of this shift can be correlated with the strength of the metal-ligand bond.

Furthermore, in catalytic systems involving metal complexes of S,S-Reetz D-Diphosphonite, IR spectroscopy can be employed to study the interaction of the catalyst with other species in the reaction, such as substrates or co-catalysts. For example, in reactions involving carbonyl-containing substrates, changes in the C=O stretching frequency upon interaction with the catalytic complex can be monitored to understand the activation mechanism. Similarly, if the metal complex itself contains carbonyl (CO) or other reporter ligands, their characteristic IR stretching frequencies can serve as sensitive probes of the electronic environment at the metal center, which is influenced by the diphosphonite ligand.

Future Perspectives and Challenges in Diphosphonite Ligand Research

Development of Novel Diphosphonite Architectures

A primary focus of future research lies in the design and synthesis of novel diphosphonite architectures to enhance catalytic performance and broaden their application scope. The modular nature of these ligands, often constructed from a chiral backbone and phosphorus-containing moieties, allows for systematic structural modifications.

One promising avenue is the exploration of new chiral backbones beyond the commonly used BINOL (1,1'-bi-2-naphthol) and carbohydrate-derived scaffolds. The introduction of unique structural motifs can influence the steric and electronic properties of the resulting metal complexes, potentially leading to improved enantioselectivity and reactivity. For instance, the incorporation of rigid, conformationally restricted backbones can pre-organize the catalytic site for more effective chiral induction. Conversely, the introduction of flexible elements could allow for dynamic adaptation to different substrates.

Furthermore, the synthesis of diphosphonite ligands with multiple stereogenic centers is an area of growing interest. The interplay between different chiral elements within the ligand can lead to synergistic or antagonistic effects, providing a powerful tool for fine-tuning catalyst performance for specific reactions. The development of efficient synthetic routes to access a diverse library of these complex ligands will be crucial for exploring these possibilities.

Broadening the Scope of Catalytic Applications

While chiral diphosphonites have shown significant utility in asymmetric hydrogenation and hydroformylation, a key future direction is to broaden their application in other important catalytic transformations. utwente.nl There is considerable potential for their use in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of complex organic molecules.

For example, their application in palladium-catalyzed allylic alkylation, amination, and etherification reactions is an area of active investigation. nih.gov The development of diphosphonite ligands that can provide high levels of regio- and enantioselectivity in these transformations would be a significant advancement. Additionally, their potential in copper-catalyzed conjugate addition reactions and other enantioselective transformations is yet to be fully explored.

The table below summarizes the performance of a chiral diphosphonite ligand in various catalytic applications, highlighting the current scope and areas for potential expansion.

Catalytic ReactionSubstrateCatalyst SystemConversion (%)Enantiomeric Excess (ee %)Reference
Asymmetric HydrogenationMethyl (Z)-2-acetamidocinnamate[Rh(cod)(XantBino)]BF4-Promising utwente.nl
Asymmetric HydroformylationStyrene (B11656)Rh(acac)(CO)2 / XantBino-Low utwente.nl
Asymmetric HydroformylationVinyl AcetateRh(acac)(CO)2 / XantBino-Low utwente.nl
Asymmetric Allylic AminationIndole derivativePd-catalyst / Chiral Biphenol-based Diphosphonite-up to 96% nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Advancements in Catalyst Turnover Frequencies and Durability

For industrial applications, the efficiency and longevity of a catalyst are paramount. Therefore, a significant challenge and future perspective in diphosphonite ligand research is the development of catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs), as well as enhanced durability.

Improving catalyst stability is a key aspect of this endeavor. Diphosphonite ligands, while generally more resistant to oxidation than phosphines, can still be susceptible to hydrolysis and other degradation pathways under harsh reaction conditions. Research into the design of more robust ligands, for example, by incorporating sterically shielding groups or modifying the electronic properties of the phosphorus atoms, is crucial.

Furthermore, understanding the mechanisms of catalyst deactivation will be essential for developing strategies to prolong catalyst lifetime. This includes studying the effects of impurities in substrates and solvents, as well as the intrinsic stability of the metal-ligand complex under catalytic cycling. The development of ligands that can form highly stable and long-lived catalytic species will be a major step towards the practical application of diphosphonite-based catalysts in large-scale chemical synthesis.

Integration with Flow Chemistry and Industrial Processes

The integration of homogeneous catalysis with continuous flow technologies offers numerous advantages, including improved safety, efficiency, and scalability. A key future direction for diphosphonite ligand research is their adaptation for use in continuous flow reactors. This presents both opportunities and challenges.

One of the main challenges is the immobilization of the diphosphonite-metal complex to prevent its leaching from the reactor while maintaining high catalytic activity and selectivity. Various strategies are being explored, such as anchoring the ligand to a solid support or using membrane filtration to retain the catalyst. The development of robust and recyclable supported diphosphonite catalysts will be critical for their successful implementation in flow processes.

The ability to perform reactions under continuous flow also opens up possibilities for process intensification and the integration of multiple reaction steps into a single, streamlined process. This could significantly enhance the efficiency and sustainability of chemical manufacturing.

Synergistic Effects with Other Chiral Catalysis Fields

The combination of different catalytic modes, known as synergistic catalysis, has emerged as a powerful strategy for achieving novel and highly selective transformations. A promising future direction for diphosphonite ligand research is to explore their synergistic effects with other fields of chiral catalysis, such as organocatalysis and biocatalysis.

For instance, a chiral diphosphonite-metal complex could be used in concert with a chiral organocatalyst to activate different components of a reaction, leading to enhanced stereocontrol and the formation of complex products that would be difficult to access with a single catalyst. Understanding the interplay between the different catalytic cycles and optimizing the reaction conditions to achieve positive synergistic effects will be a key research focus.

Similarly, the combination of metal catalysis with enzymatic transformations holds great promise. A diphosphonite-based catalyst could be used to generate a substrate that is then further transformed by an enzyme in a chemoenzymatic cascade reaction, enabling the synthesis of highly complex and valuable molecules.

Green Chemistry Approaches in Diphosphonite Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on diphosphonite ligands will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes and applications.

This includes the use of renewable starting materials for ligand synthesis, the development of solvent-free or aqueous reaction conditions, and the design of recyclable catalyst systems. For example, the synthesis of diphosphonite ligands from readily available and biodegradable sources would significantly reduce their environmental footprint.

In terms of applications, the use of diphosphonite-based catalysts in highly atom-economical reactions and their ability to operate under mild reaction conditions will be key considerations. The development of catalytic systems that can be easily separated from the product and recycled multiple times without loss of activity will be a major contribution to sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for S,S-Reetz D-Diphosphonite?

  • Methodological Answer :

  • Reagent Purity : Use reagents with ≥99.5% purity (e.g., sodium phosphate derivatives) to minimize side reactions. Verify purity via titration or spectroscopic methods .
  • Reaction Conditions : Optimize temperature, solvent polarity, and stoichiometry using factorial design experiments (e.g., full factorial optimization for phosphonate synthesis) .
  • Characterization : Employ 31^{31}P NMR and mass spectrometry to confirm structural integrity. Cross-reference with X-ray crystallography if crystalline derivatives are obtained .

Q. How can researchers address inconsistencies in catalytic activity data for S,S-Reetz D-Diphosphonite in asymmetric catalysis?

  • Methodological Answer :

  • Data Triangulation : Compare results across multiple analytical techniques (e.g., HPLC for enantiomeric excess, kinetic studies for turnover frequency).
  • Control Experiments : Test for catalyst decomposition under reaction conditions using 31^{31}P NMR .
  • Statistical Rigor : Apply ANOVA or regression analysis to identify outliers and validate reproducibility .

Q. What safety protocols are critical when handling S,S-Reetz D-Diphosphonite derivatives in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods for volatile phosphonate intermediates. Refer to safety data sheets (SDS) for emergency procedures (e.g., skin exposure protocols) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal to comply with environmental regulations .

Advanced Research Questions

Q. What mechanistic insights can be gained from computational modeling of S,S-Reetz D-Diphosphonite in transition-metal catalysis?

  • Methodological Answer :

  • DFT Calculations : Model ligand-metal interactions to predict regioselectivity in cross-coupling reactions. Validate with experimental kinetic data .
  • Solvent Effects : Use COSMO-RS simulations to assess solvent polarity’s impact on reaction barriers .
  • Collaboration : Consult computational chemists via academic forums to refine models, adhering to FINER criteria for ethical and feasible collaboration .

Q. How can researchers resolve contradictions in the ligand’s stereochemical influence on catalytic outcomes?

  • Methodological Answer :

  • Stereochemical Analysis : Use chiral shift reagents in 1^{1}H NMR or circular dichroism (CD) spectroscopy to probe ligand configuration .
  • Systematic Variation : Synthesize diastereomeric ligands and compare their catalytic performance in standardized reactions (e.g., hydrogenation) .
  • Meta-Analysis : Review existing literature to identify trends or gaps, applying the PICO framework to structure the review .

Q. What strategies ensure rigorous data interpretation in studies involving S,S-Reetz D-Diphosphonite under varying pH conditions?

  • Methodological Answer :

  • Buffering Systems : Use sodium phosphate buffers (pH 6–8) to stabilize reaction media, ensuring compatibility with phosphonate ligands .
  • In Situ Monitoring : Implement pH-stat techniques or Raman spectroscopy to track real-time changes .
  • Error Analysis : Quantify measurement uncertainties using standard deviation from triplicate experiments .

Key Recommendations

  • Ethical Compliance : Ensure all studies involving hazardous intermediates adhere to institutional safety review protocols .
  • Interdisciplinary Collaboration : Engage with computational chemists and crystallographers to address complex mechanistic questions .
  • Transparency : Publish raw data and experimental logs in supplementary materials to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.